

Rociletinib Hydrobromide: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Rociletinib hydrobromide

Cat. No.: B1139330

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This technical guide provides an in-depth overview of **rociletinib hydrobromide** (formerly CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Developed for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, particularly the T790M resistance mutation, this document collates essential chemical, pharmacological, and clinical data for researchers, scientists, and drug development professionals.

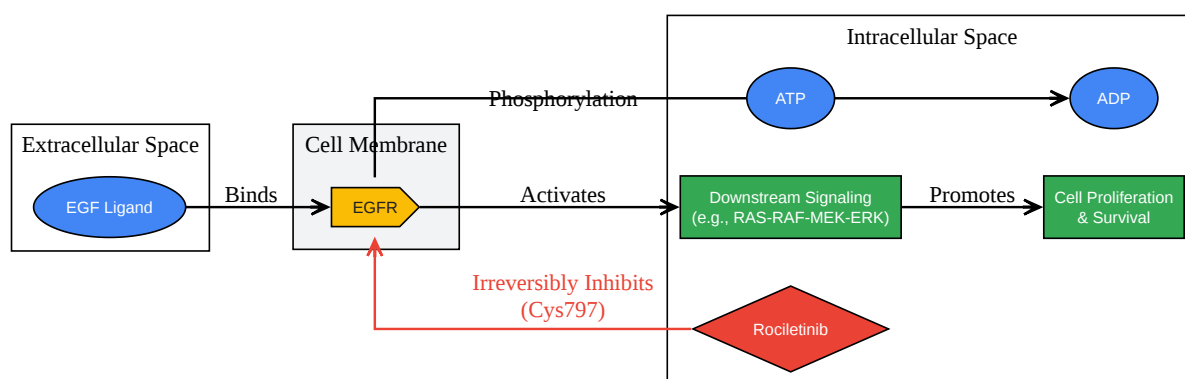
Core Chemical and Physical Data

Rociletinib hydrobromide is the salt form of rociletinib. Its fundamental properties are summarized below.

Property	Value
CAS Number	1446700-26-0
Molecular Formula	C ₂₇ H ₂₉ BrF ₃ N ₇ O ₃
Molecular Weight	636.46 g/mol [1][2]
Synonyms	CO-1686 hydrobromide, AVL-301 hydrobromide, CNX-419 hydrobromide[3]
Appearance	Light yellow to yellow solid[1]

Mechanism of Action and EGFR Signaling

Rociletinib is an irreversible inhibitor of EGFR.[4] It forms a covalent bond with the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain.[5] This action is particularly effective against mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M "gatekeeper" resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[5][6] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs.[7][8]



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Figure 1: Simplified EGFR Signaling Pathway and Rociletinib's Mechanism of Action.

Potency and Selectivity

Rociletinib demonstrates significant potency against EGFR mutations while maintaining a favorable selectivity profile over wild-type EGFR.

Target	IC ₅₀ / K _i Value	Assay Type
EGFRL858R/T790M	<0.51 nM (IC ₅₀)[5]	In vitro kinase
EGFRWT	6 nM (IC ₅₀)[5]	In vitro kinase
EGFRL858R/T790M	21.5 nM (K _i)[7]	Kinase Assay
EGFRWT	303.3 nM (K _i)[7]	Kinase Assay

Clinical Efficacy and Pharmacokinetics

Clinical trials have evaluated the efficacy of rociletinib in patients with EGFR-mutated NSCLC who had progressed on prior TKI therapy.

Clinical Response in TIGER Trials

Patient Population (T790M Status)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
T790M-Positive	59%[3][8]	93%[5]	6.8 - 13.1 months[8][9]
T790M-Negative	29%[3]	59%[3]	Not Reported

Pharmacokinetic Profile

Parameter	Value
Maximum Serum Concentration	2.41 µg/mL[5]
Time to Maximum Concentration	1.5 hours[5]
Serum Half-life	3.7 hours[5]

Experimental Protocols

Cell Viability Assay

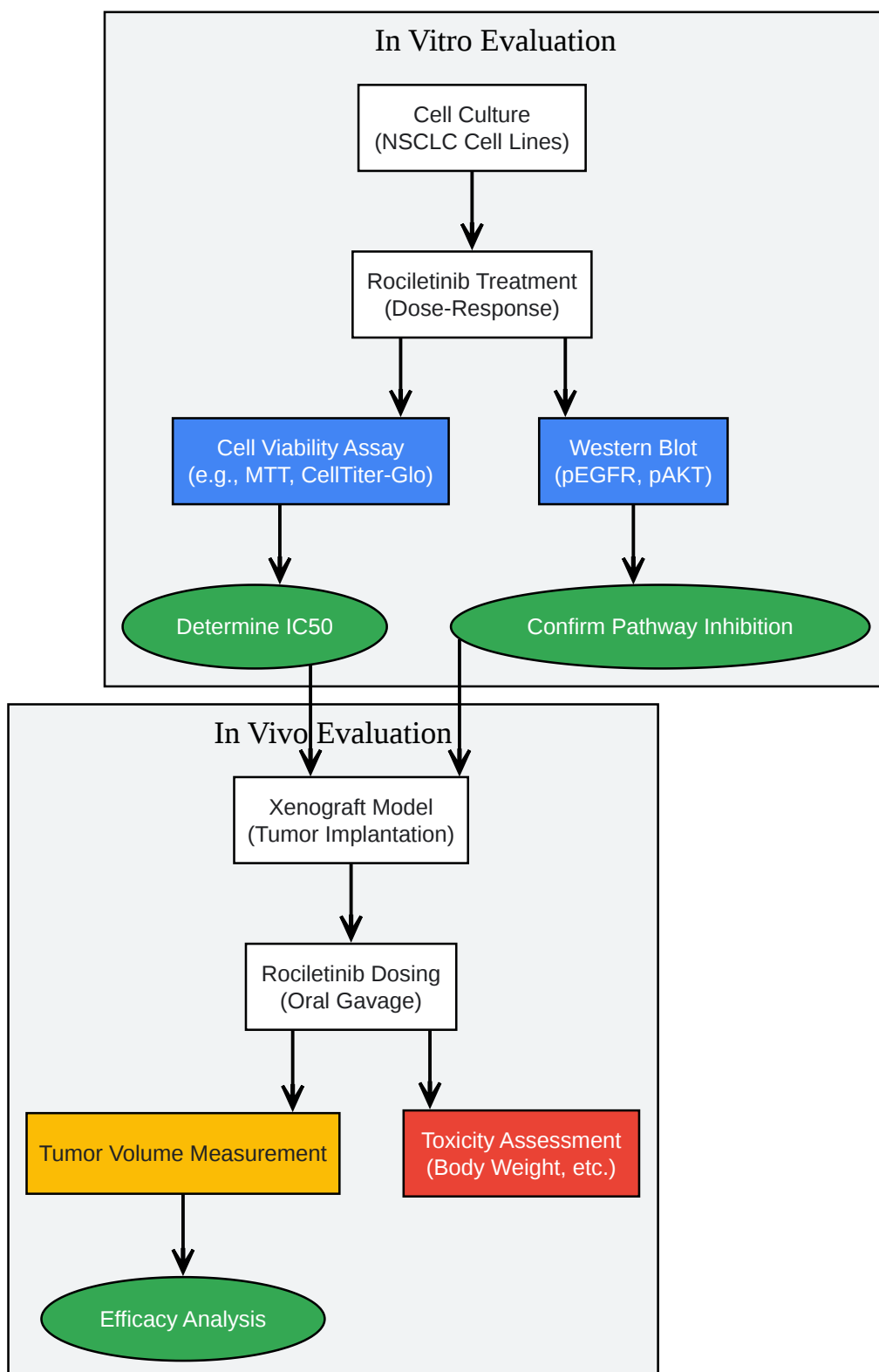
A common method to assess the cytotoxic effects of rociletinib on cancer cell lines involves a colorimetric assay.

- **Cell Plating:** Cancer cells (e.g., NSCLC cell lines with various EGFR mutation statuses) are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** Cells are treated with a range of rociletinib concentrations for 72 hours.
- **Viability Assessment:** Cell viability is determined using a proliferation kit, such as the CellTiter 96 AQueous One Solution Proliferation Assay (Promega). This assay measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells.
- **Data Analysis:** The absorbance is read on a plate reader, and the 50% inhibitory concentration (IC_{50}) is calculated using appropriate software (e.g., GraphPad Prism).

Western Blot for Protein Expression

This technique is used to measure the levels of specific proteins, such as phosphorylated EGFR, to confirm the drug's effect on the signaling pathway.

- **Cell Lysis:** Treated and untreated cells are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of each lysate is determined.
- **Electrophoresis and Transfer:** Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane.
- **Antibody Incubation:** The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, and a loading control like GAPDH), followed by incubation with a secondary antibody conjugated to an enzyme.
- **Detection:** The protein-antibody complexes are visualized using an enhanced chemiluminescence substrate.



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Figure 2: A Typical Preclinical Experimental Workflow for Evaluating a TKI like Rociletinib.

Safety and Tolerability

The most common adverse events reported in clinical trials of rociletinib include hyperglycemia and diarrhea.[3] Notably, the incidence of rash, stomatitis, and paronychia, which are common with non-mutant EGFR inhibition, was lower, underscoring the targeted nature of rociletinib.[3]

Conclusion

Rociletinib hydrobromide is a potent, third-generation EGFR TKI with demonstrated activity against EGFR mutations, including the T790M resistance mutation. While its clinical development was halted, the data gathered provides valuable insights for the ongoing development of targeted therapies in oncology. The information presented in this guide serves as a comprehensive resource for researchers in the field.

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